(3,4-Dimethoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine
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Overview
Description
(3,4-Dimethoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine is a chemical compound known for its unique structure, which includes a dimethoxyphenyl group and a triazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine typically involves the reaction of 3,4-dimethoxybenzaldehyde with 1-methyl-1H-1,2,4-triazole in the presence of a reducing agent. One common method includes the use of sodium borohydride as the reducing agent under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
(3,4-Dimethoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine: Similar structure but with an imidazole ring instead of a triazole ring.
3,4-Dimethoxyphenethylamine: Contains a similar dimethoxyphenyl group but lacks the triazole ring.
Uniqueness
(3,4-Dimethoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine is unique due to the presence of both the dimethoxyphenyl group and the triazole ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H16N4O2 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-(1-methyl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C12H16N4O2/c1-16-7-14-12(15-16)11(13)8-4-5-9(17-2)10(6-8)18-3/h4-7,11H,13H2,1-3H3 |
InChI Key |
JLTFTRIZQFODGR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)C(C2=CC(=C(C=C2)OC)OC)N |
Origin of Product |
United States |
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